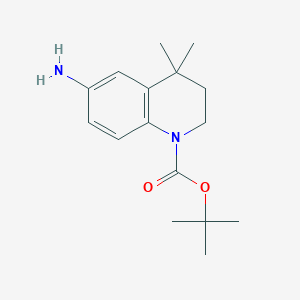
tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TMDQ, is a versatile compound with a variety of applications in the scientific research field. It is a derivative of quinoline and is used in various organic synthesis and catalytic reactions. It is an important tool in the development of new drugs, and it has been used in the synthesis of numerous pharmaceuticals. TMDQ has also been used in the study of biochemical and physiological processes, and its mechanism of action is still being explored.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders . These derivatives exhibit a range of biologically vital properties, making them a focus for novel synthetic methods.
Antiviral Agents
The structural similarity of 1-Boc-6-amino-4,4-dimethyl-3,4-dihydro-2H-quinoline to indole derivatives suggests potential antiviral applications. Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus, indicating that our compound could be modified to enhance its antiviral properties .
Anti-inflammatory and Anticancer Activities
Indole derivatives, which can be synthesized from our compound, possess anti-inflammatory and anticancer activities. This is particularly relevant in the search for new therapeutic agents that can modulate inflammatory pathways and inhibit the proliferation of cancer cells .
Antimicrobial Applications
The antimicrobial activity of indole derivatives also extends to those synthesized from 1-Boc-6-amino-4,4-dimethyl-3,4-dihydro-2H-quinoline . These compounds can be designed to target a variety of pathogenic bacteria and fungi, contributing to the development of new antibiotics .
Neuroprotective Agents
Given the neuroactive properties of many indole derivatives, there is potential for our compound to be used in the synthesis of neuroprotective agents. These could play a role in treating neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Chemicals
The compound’s versatility extends to agriculture, where it can be used as an intermediate in the synthesis of agrochemicals. This includes the development of pesticides and herbicides that are more effective and environmentally friendly .
Dye Industry
In the dye industry, 1-Boc-6-amino-4,4-dimethyl-3,4-dihydro-2H-quinoline can serve as an intermediate for the synthesis of complex dyes. These dyes could have applications in textiles, inks, and pigments, offering a range of colors and fastness properties .
Dual Protection in Synthesis
The compound is also valuable for its dual protection capability in synthetic chemistry. It can protect amino functions during reactions, which is crucial in the synthesis of sensitive molecules and pharmaceuticals .
properties
IUPAC Name |
tert-butyl 6-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9,17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPSSEZRIDVILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



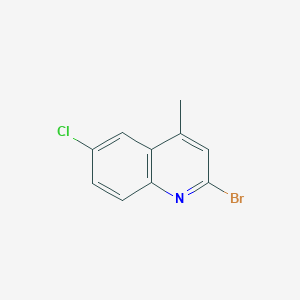

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)

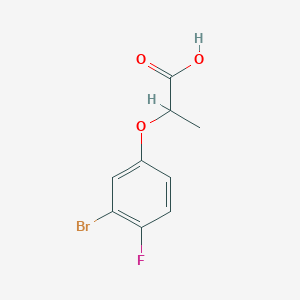

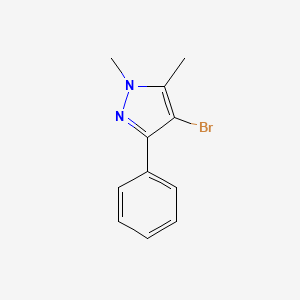
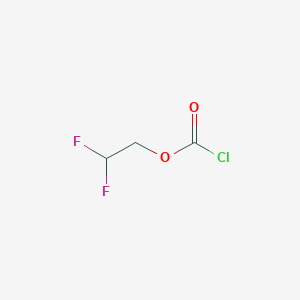
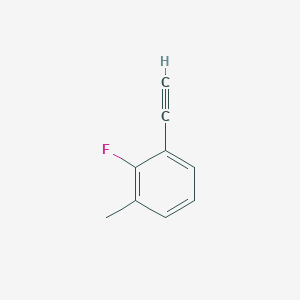
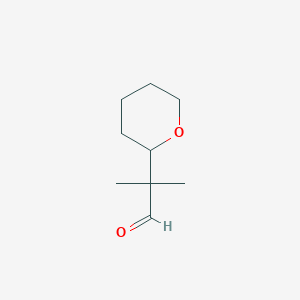
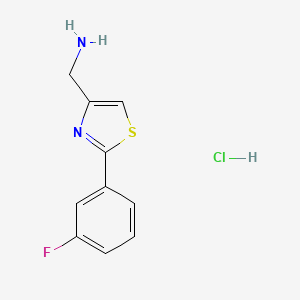
![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
